

Comparative Efficacy of Isonicotinic Acid Hydrazide Derivatives in Biological Systems

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Compound of Interest

Compound Name: 2-Isopropylisonicotinic acid

Cat. No.: B065470

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A detailed guide for researchers and drug development professionals on the biological activities of isonicotinic acid hydrazide derivatives, focusing on their antimicrobial and anticancer potential. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.

Derivatives of isonicotinic acid, a pyridine carboxylic acid isomer, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, isonicotinic acid hydrazide (isoniazid) and its derivatives are particularly notable, forming the basis of various therapeutic agents. This guide provides a comparative overview of the biological efficacy of selected isonicotinic acid hydrazide derivatives, with a focus on their antimicrobial and anticancer properties. While direct comparative studies on a series of **2-Isopropylisonicotinic acid** derivatives are limited in the readily available scientific literature, this guide synthesizes data from studies on structurally related isonicotinic acid hydrazides to provide valuable insights for researchers in the field.

Antimicrobial Activity

Isonicotinic acid hydrazides have been extensively investigated for their antimicrobial properties, particularly against *Mycobacterium tuberculosis* and other bacterial and fungal strains. The following table summarizes the in vitro antimicrobial activity of a series of N'-acyl isonicotinic acid hydrazide derivatives.

Compound ID	Derivative	Target Organism	MIC (µg/mL)	Reference
INH-1	Isonicotinic acid N'-acetyl- hydrazide	M. tuberculosis H37Rv	0.2	[1]
INH-2	Isonicotinic acid N'-propanoyl- hydrazide	M. tuberculosis H37Rv	0.4	[1]
INH-3	Isonicotinic acid N'-butanoyl- hydrazide	M. tuberculosis H37Rv	0.8	[1]
INH-12	Isonicotinic acid N'-tetradecanoyl- hydrazide	M. tuberculosis H37Rv	0.1	[1]
INH-18	2- Propoxybenzylid eneisonicotinohy drazide	S. aureus	12.5	[2]
INH-18	2- Propoxybenzylid eneisonicotinohy drazide	E. coli	25	[2]
INH-18	2- Propoxybenzylid eneisonicotinohy drazide	C. albicans	50	[2]
INH-19	Mannich base of INH-18	S. aureus	6.25	[2]
INH-19	Mannich base of INH-18	E. coli	12.5	[2]
INH-19	Mannich base of INH-19	C. albicans	25	[2]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Recent studies have explored the potential of isonicotinic acid hydrazide derivatives as anticancer agents. The cytotoxic activity of these compounds has been evaluated against various cancer cell lines. The table below presents the in vitro anticancer activity of selected derivatives.

Compound ID	Derivative	Cancer Cell Line	IC50 (μM)	Reference
INH-18	2-Propoxybenzylideneisonicotinohydrazide	A549 (Lung adenocarcinoma)	15.2	[2]
INH-19	Mannich base of INH-18	A549 (Lung adenocarcinoma)	8.5	[2]
INH-T1	Isonicotinic acid 2-(2-hydroxy-8-phenyl...)-hydrazide	HT-29 (Colon carcinoma)	>100	[3]
INH-T3	Isonicotinic acid 2-(2-hydroxy-8-ethyl...)-hydrazide	HT-29 (Colon carcinoma)	75.3	[3]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

- **Preparation of Microbial Inoculum:** Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
- **Preparation of Compound Dilutions:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the standardized microbial suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

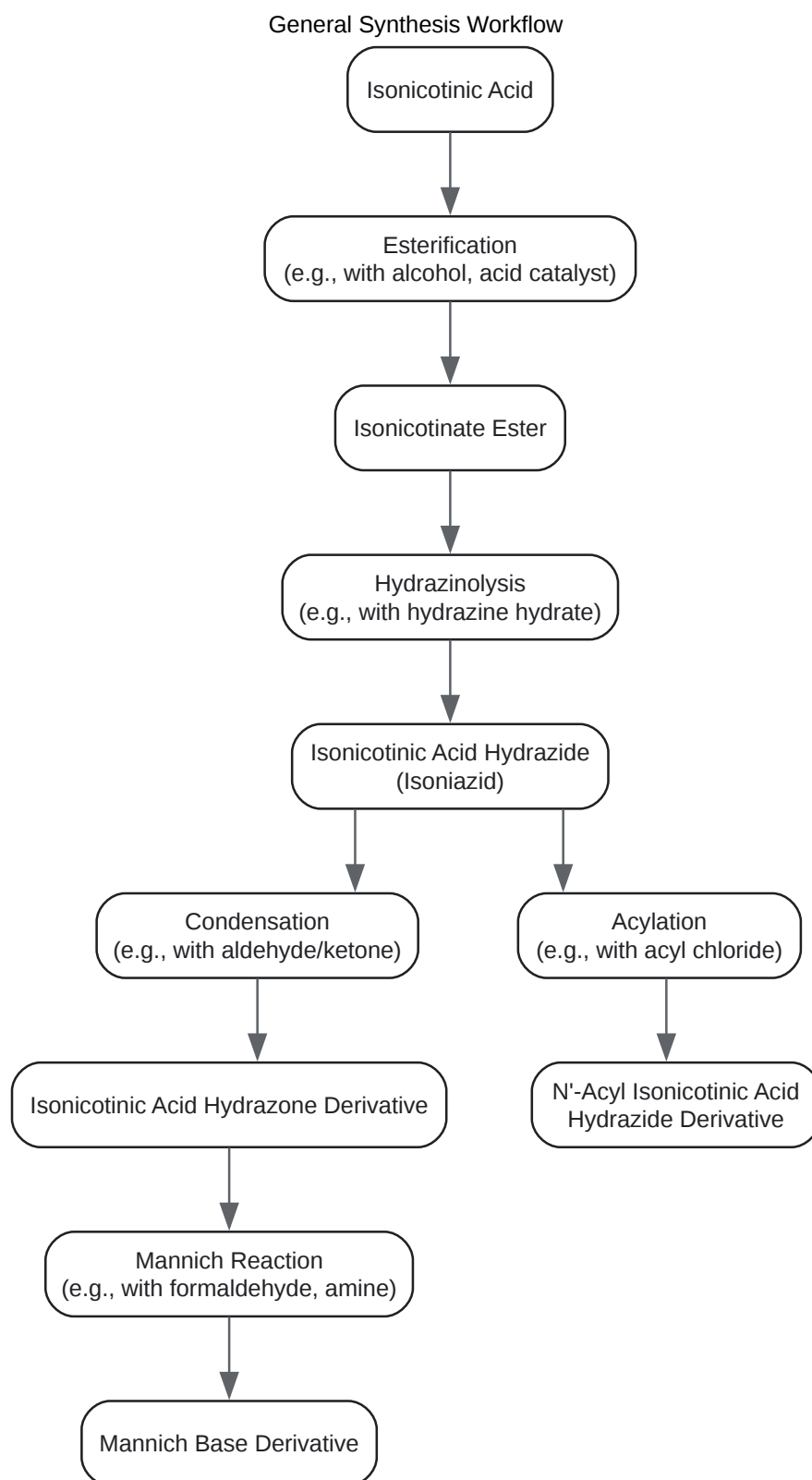
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5×10^3 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **IC50 Calculation:** The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

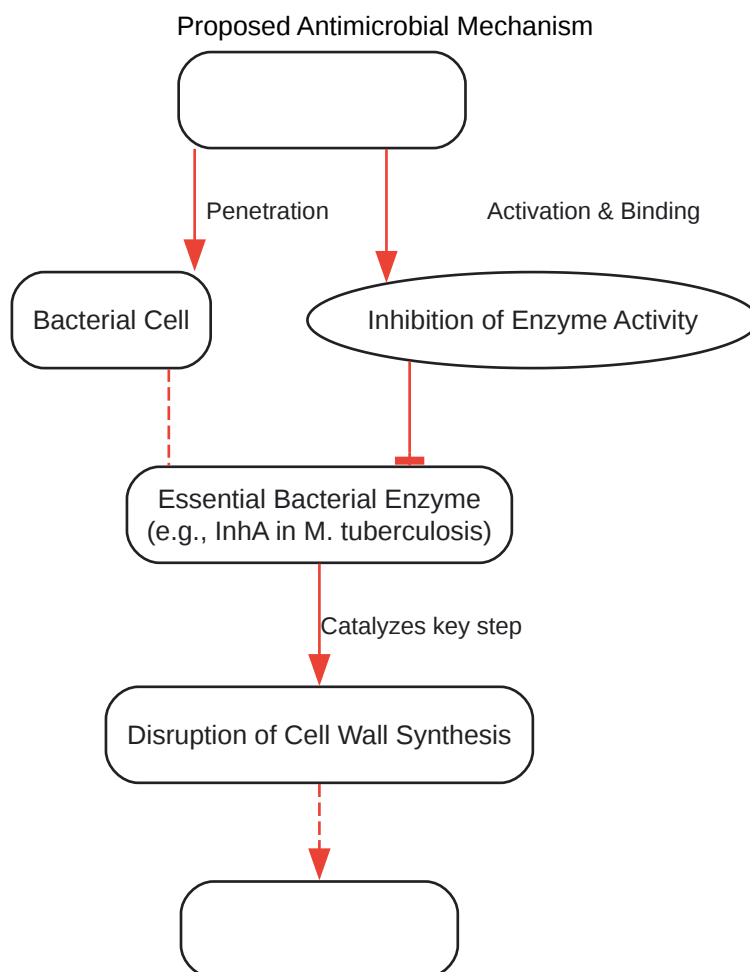
General Synthesis Workflow for Isonicotinic Acid Hydrazide Derivatives



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Caption: Synthetic routes to isonicotinic acid hydrazide derivatives.

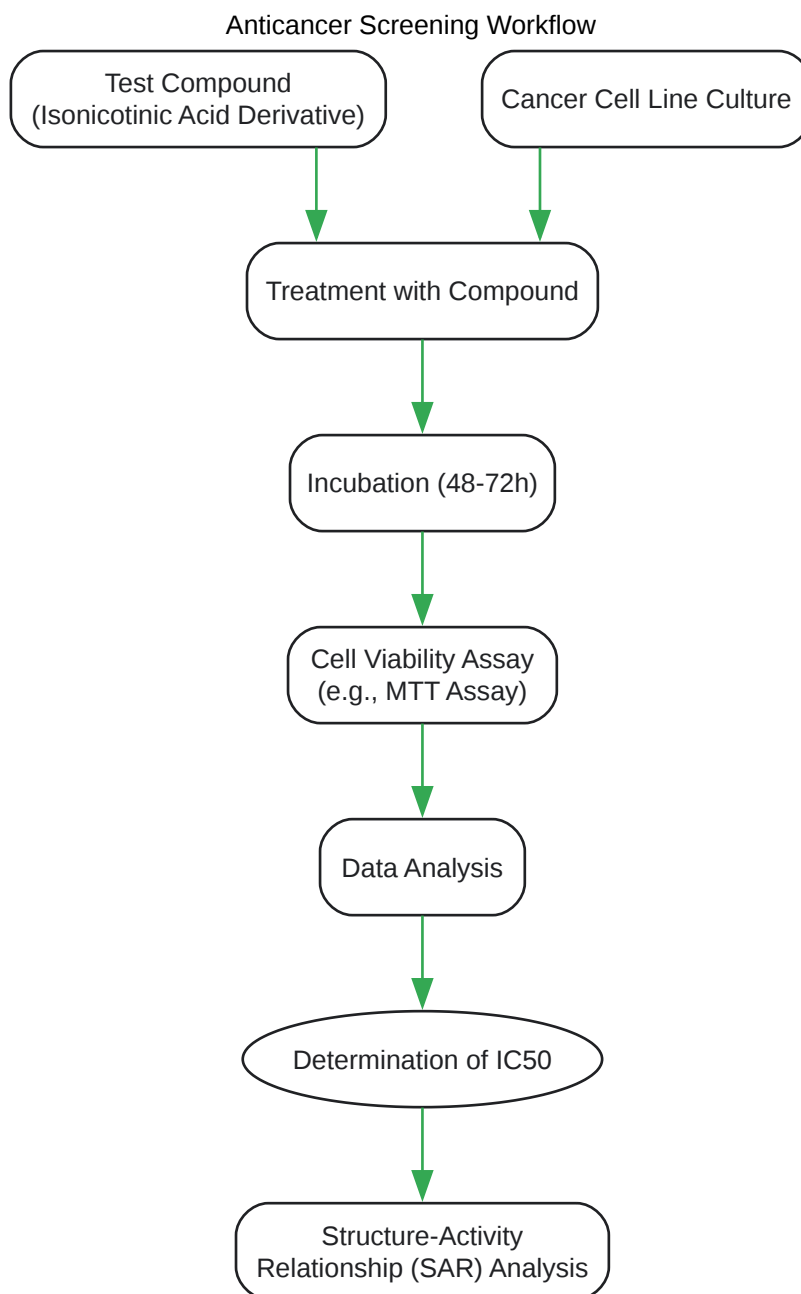
Proposed Mechanism of Action for Antimicrobial Activity



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Caption: Inhibition of bacterial growth by isonicotinic acid hydrazides.

General Workflow for In Vitro Anticancer Screening



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Caption: Workflow for evaluating the anticancer activity of compounds.

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